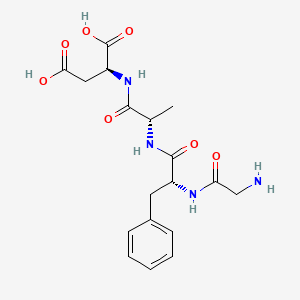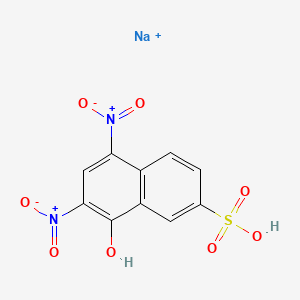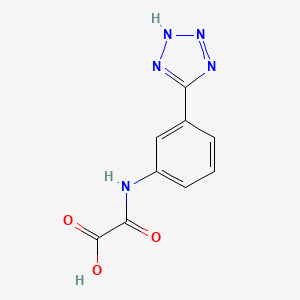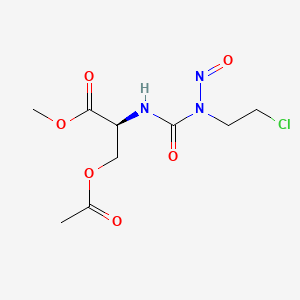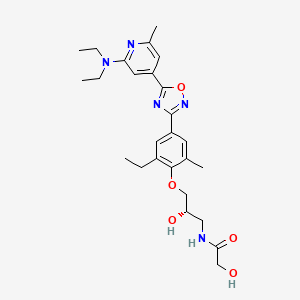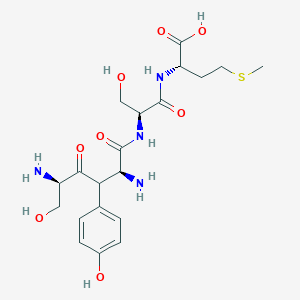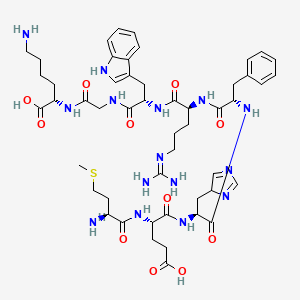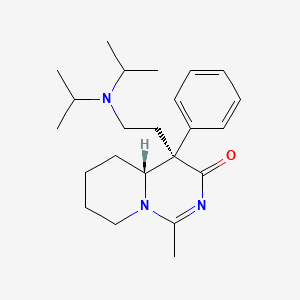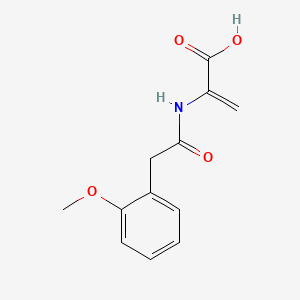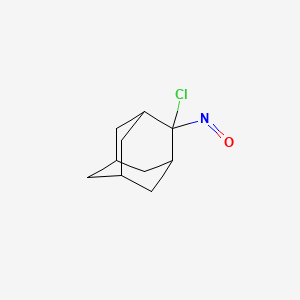
酪氨酸磷酸化抑制剂 B48
概述
描述
Tyrphostin B48 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues in proteins. This inhibition can affect various cellular processes, including cell growth, differentiation, and metabolism. Tyrphostin B48 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal tyrosine kinase activity .
科学研究应用
酪氨酸激酶抑制剂B48已被广泛研究用于其科学研究应用,包括:
化学: 用作模型化合物来研究酪氨酸激酶的抑制及其在各种化学反应中的作用。
生物学: 研究其对细胞过程的影响,包括细胞生长、分化和凋亡。
医学: 探索其在治疗癌症、自身免疫性疾病和其他涉及异常酪氨酸激酶活性的疾病方面的潜在治疗应用。
作用机制
酪氨酸激酶抑制剂B48通过抑制酪氨酸激酶的活性发挥作用。它与酶的活性位点结合,阻止目标蛋白中酪氨酸残基的磷酸化。这种抑制破坏了参与细胞生长、分化和代谢的各种信号通路。 酪氨酸激酶抑制剂B48的分子靶标包括芳香烃受体 (AhR) 和热休克蛋白 90 (HSP90),它们在细胞过程中起着至关重要的作用 .
生化分析
Biochemical Properties
Tyrphostin B48 interacts with several enzymes and proteins. It is known to inhibit the activation of the aryl hydrocarbon receptor (AhR), a transcription factor activated by dioxin and related xenobiotics . The inhibitory effects of Tyrphostin B48 on endogenous tyrosine kinase activity have been evaluated by detecting alterations in the tyrosine phosphorylation states of cellular proteins .
Cellular Effects
Tyrphostin B48 has significant effects on various types of cells and cellular processes. It suppresses the transcriptional activation of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It also inhibits the nuclear localization of AhR . In human glioma cell lines, Tyrphostin B48 has been observed to inhibit dose-dependently the EGF-stimulated cell growth and tyrosine autophosphorylation .
Molecular Mechanism
The molecular mechanism of Tyrphostin B48 involves its interaction with AhR. It inhibits the nuclear localization of AhR induced by TCDD, although the amount of AhR protein is not altered . This suggests that Tyrphostin B48 exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the optimum time for the maximum inhibitory effect on tyrosine autophosphorylation is 12 to 18 hours after treatment with Tyrphostin B48 .
Metabolic Pathways
Its role as a tyrosine kinase inhibitor suggests that it may interact with enzymes or cofactors involved in tyrosine kinase pathways .
Subcellular Localization
It has been observed to inhibit the nuclear localization of AhR , suggesting that it may have effects on the activity or function of this protein in specific compartments or organelles.
准备方法
合成路线和反应条件
酪氨酸激酶抑制剂B48的合成涉及多个步骤,从核心结构的制备开始,核心结构是苄叉氰基乙酰胺衍生物。关键步骤包括:
缩合反应: 第一步涉及在碱(如氢氧化钠)存在下,将苯甲醛衍生物与氰基乙酰胺缩合,形成苄叉氰基乙酰胺核心。
羟基化: 下一步涉及芳香环的羟基化,在特定位置引入羟基。这可以通过使用过氧化氢或其他氧化剂等试剂来实现。
工业生产方法
酪氨酸激酶抑制剂B48的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、反应时间和试剂浓度。 工业方法还采用先进的纯化技术,例如高效液相色谱 (HPLC),以确保最终产品符合要求的标准 .
化学反应分析
反应类型
酪氨酸激酶抑制剂B48经历了各种化学反应,包括:
氧化: 芳香环上的羟基可以氧化形成醌或其他氧化衍生物。
还原: 氰基可以还原形成胺或其他还原产物。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾或其他氧化剂。
还原: 硼氢化钠、氢化铝锂或其他还原剂。
取代: 卤化剂、磺化剂或其他亲电试剂.
主要形成的产物
氧化产物: 醌、羟基化衍生物。
还原产物: 胺、还原的氰基衍生物。
取代产物: 卤代、磺化或其他取代衍生物.
相似化合物的比较
类似化合物
赫比霉素A: 另一种酪氨酸激酶抑制剂,其作用机制不同。
染料木黄酮: 一种天然化合物,可抑制酪氨酸激酶,并已研究其抗癌特性。
酪氨酸激酶抑制剂AG538: 一种密切相关的化合物,对酪氨酸激酶具有类似的抑制作用
酪氨酸激酶抑制剂B48的独特性
酪氨酸激酶抑制剂B48由于其特定的结构以及芳香环上羟基的存在而独一无二,这有助于其抑制活性。 它抑制二恶英诱导的芳香烃受体核定位的能力,使其有别于其他酪氨酸激酶抑制剂 .
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOVJYOELRGMV-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018515 | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-35-3, 139087-53-9 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG 494 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin B48 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 494 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tyrphostin B494?
A: Tyrphostin B48 (also known as AG 494) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [] It acts as an ATP-competitor, binding to the ATP-binding site of EGFR and blocking its phosphorylation activity. [] This inhibition disrupts downstream signaling cascades involved in cell proliferation, differentiation, and survival. []
Q2: How does Tyrphostin B48 affect the cellular response to Angiotensin II?
A: Research suggests that Tyrphostin B48 can inhibit the angiotensin II-induced stimulation of phospholipase C γ1 (PLCγ1) in vascular smooth muscle cells. [, ] This inhibition is likely due to Tyrphostin B48's ability to block the tyrosine kinase activity required for the activation of PLCγ1 by angiotensin II. [, ]
Q3: Does Tyrphostin B48 impact the aryl hydrocarbon receptor (AhR) pathway?
A: While Tyrphostin B48 is known as an EGFR tyrosine kinase inhibitor, studies demonstrate it can also inhibit the nuclear localization of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in human Caco-2 cells. [] Importantly, unlike other tyrosine kinase inhibitors like Herbimycin A, Tyrphostin B48 doesn't affect the overall amount of AhR protein. [] This suggests a specific interference with AhR nuclear translocation rather than protein degradation.
Q4: What is the impact of Tyrphostin B48 on cell cycle progression?
A: Research indicates that Tyrphostin B48 can induce cell cycle arrest in the G1 phase in both DU 145 prostate cancer cells and A549 lung cancer cells. [] This arrest is consistent with the inhibition of EGFR signaling, which plays a role in cell cycle progression.
Q5: What are the implications of Tyrphostin B48's effects on ERK and AKT activity?
A: Tyrphostin B48's impact on ERK and AKT activity appears to be cell type-dependent. [] In DU 145 cells, Tyrphostin B48 significantly decreased the enzymatic activity of both ERK and AKT. [] Conversely, in A549 cells, only AKT phosphorylation was effectively inhibited by Tyrphostin B48. [] This highlights the complexity of cellular signaling and the need for further investigation into the specific mechanisms involved.
Q6: What is the significance of silica-induced NF-κB activation and its modulation by Tyrphostin B48?
A: Studies demonstrate that silica exposure can activate NF-κB in macrophages, a process mediated by reactive oxygen species (ROS) and protein tyrosine kinases. [, ] Importantly, Tyrphostin B48 effectively prevented this silica-induced NF-κB activation, suggesting its potential therapeutic role in mitigating silica-related inflammatory responses. [, ]
Q7: Does Tyrphostin B48 influence bone formation or interact with BMP9 signaling?
A: While not directly addressed in the provided research papers, it's worth noting that a related compound, AG-494, alongside AG-1478, was found to inhibit the synergistic effect of EGF on BMP9-induced osteogenic differentiation in a dose- and time-dependent manner. [] This suggests a potential role of EGFR tyrosine kinase inhibition, potentially by Tyrphostin B48 as well, in modulating bone formation pathways.
Q8: What analytical methods are commonly used to study Tyrphostin B48?
A: Common analytical techniques used in the research include Western blotting to assess protein expression and phosphorylation levels, chemiluminescence assays to measure ROS production, and electrophoretic mobility shift assays (EMSA) to determine NF-κB DNA binding activity. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
